N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine
Description
This compound features a 1,3-thiazole core substituted at position 5 with a 2-amino-4-pyrimidinyl group and at position 2 with an N-(4-methylphenyl)amine moiety. Its structure combines pyrimidine and thiazole heterocycles, which are common in kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-4-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-9-3-5-11(6-4-9)19-15-18-10(2)13(21-15)12-7-8-17-14(16)20-12/h3-8H,1-2H3,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGKRWZQLIGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C3=NC(=NC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine, often referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds that have shown promise in various therapeutic applications, particularly in oncology and antiviral treatments.
Anticancer Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Inhibition of Protein Kinases : Compounds similar to this thiazole derivative have been shown to inhibit key protein kinases such as EGFR and CDK2, which are critical in cancer cell proliferation. A study reported that certain thiazole derivatives induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cell lines .
- Case Study : In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, with IC values indicating effective inhibition of cell growth. For example, one derivative showed an IC of 6.10 ± 0.4 μM against MCF-7 breast cancer cells .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Thiazole derivatives have been explored as inhibitors against various viral targets:
- Mechanism of Action : The interaction with viral enzymes may inhibit their activity, thereby preventing viral replication. A study highlighted that certain thiazole compounds demonstrated efficacy against HIV reverse transcriptase .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways:
- PKMYT1 Inhibition : A related study identified potent inhibitors of PKMYT1, a regulator of CDK1 phosphorylation. The compounds demonstrated IC values ranging from 0.011 μM to 4.1 μM, showcasing their potential as therapeutic agents for cancers associated with DNA damage response .
Table 1: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues
Compound 1 : (N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine)
- Structure : Replaces the pyrimidinyl group with pyridinyl.
- Key Difference : Lack of pyrimidine reduces kinase-targeting specificity compared to the target compound.
Compound 18 (CYC116) : 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
- Structure: Shares the thiazole-pyrimidine scaffold but substitutes the 4-methylphenyl group with a morpholinophenyl group.
- Activity : Potent Aurora kinase inhibitor (Ki = 8.0–9.2 nM) with oral bioavailability and in vivo anticancer efficacy .
- Comparison: The morpholino group enhances solubility but reduces lipophilicity (ALogP ~2.5) versus the target compound’s 4-methylphenyl group (predicted ALogP ~3.2).
Compound 15 : 4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
- Structure : Inverts the thiazole-pyrimidine linkage and adds a morpholine group.
- Properties : Higher polarity due to morpholine, with ALogP ~1.8 vs. the target’s ~3.2. Likely reduced blood-brain barrier penetration .
AB3 : 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
- Structure : Replaces pyrimidine with a triazole-sulfanylbenzamide chain.
- Activity : Structural similarity score of 0.85 vs. the target compound; lower kinase affinity (ΔG = -5.75 kcal/mol) due to lack of pyrimidine .
Pharmacological and Functional Comparisons
| Parameter | Target Compound | Compound 18 (CYC116) | Compound 1 | AB3 |
|---|---|---|---|---|
| Primary Target | Kinases (hypothesized) | Aurora A/B kinases | PfAtg8-PfAtg3 interaction | Kinases/antimicrobial targets |
| Binding Affinity (Ki) | Not reported | 8.0–9.2 nM | Not quantified | ΔG = -5.75 kcal/mol |
| ALogP | ~3.2 (estimated) | 2.5 | ~2.8 | 3.5853 |
| Oral Bioavailability | Unknown | Yes (phase I clinical trials) | Unknown | No data |
| Synthetic Yield | Not reported | 47% (via chromatography) | 68% (via DCM extraction) | Not reported |
Binding Mode and Selectivity
- The 2-amino group on the pyrimidine in the target compound likely interacts with kinase ATP-binding pockets via hydrogen bonding, similar to Compound 18’s morpholino group .
- Substitution at the para-position of the aniline (4-methylphenyl) enhances hydrophobic interactions, as seen in Aurora kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
